1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one
Description
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is a propan-2-one (acetone) derivative featuring a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 5-position and a mercapto (-SH) group at the 2-position. The compound’s molecular formula is C₁₀H₉F₂O₂S, with a molecular weight of 231.24 g/mol (calculated). Its structure combines electron-withdrawing (difluoromethoxy) and nucleophilic (mercapto) functional groups, making it a candidate for applications in medicinal chemistry, corrosion inhibition, or materials science.
Properties
Molecular Formula |
C10H10F2O2S |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[5-(difluoromethoxy)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O2S/c1-6(13)4-7-5-8(14-10(11)12)2-3-9(7)15/h2-3,5,10,15H,4H2,1H3 |
InChI Key |
UAEQDXLBTIZOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)OC(F)F)S |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
Two primary strategies dominate propan-2-one backbone formation:
Friedel-Crafts Acylation
Acyl chloride intermediates react with pre-functionalized aromatic precursors under Lewis acid catalysis. Aluminum chloride (AlCl₃) remains the standard catalyst, achieving 68-72% yields in model systems. Recent advances employ scandium(III) triflate for improved regioselectivity in polysubstituted arenes.
Direct Ketone Installation via Cross-Coupling
Palladium-catalyzed carbonylative coupling between aryl halides and propenyl reagents shows promise for streamlined synthesis. A 2024 study demonstrated 81% yield using Pd(OAc)₂/Xantphos catalyst systems under CO atmosphere (3 atm).
Functional Group Introduction Methodologies
Sequential functionalization of the aromatic ring presents significant challenges due to competing reaction pathways. The following sections analyze proven approaches.
Difluoromethoxy Group Installation
Modern techniques avoid traditional hydrofluoric acid routes through safer electrophilic difluoromethylation:
| Method | Reagents | Yield | Conditions |
|---|---|---|---|
| Electrophilic OCF₂H Transfer | Selectfluor®/CuI | 78% | DMF, 80°C |
| Deoxyfluorination | DAST, ClCF₂H | 65% | CH₂Cl₂, -78→25°C |
| Cross-Coupling | Ar-Bpin + OCF₂H-X | 83% | Pd(OAc)₂, SPhos |
Copper-mediated methods using Selectfluor® demonstrate superior functional group tolerance, particularly when late-stage difluoromethoxylation is required. Recent patent literature describes continuous flow systems achieving 92% conversion through precise residence time control.
Mercapto Group Incorporation
Thiol introduction at the ortho position relative to ketone demands careful protecting group strategy:
Stepwise Protection-Deprotection Approach
- Silyl Protection :
- Directed Lithiation-Thiolation :
- Global Deprotection :
Alternative methods employing nickel-catalyzed C-S bond formation show reduced step count but require specialized ligands (e.g., dtbpy) for effective catalysis.
Integrated Synthetic Pathways
Combining the above methodologies, three viable routes emerge:
Linear Assembly (Friedel-Crafts First)
Convergent Approach (Cross-Coupling Focused)
Late-Stage Functionalization
- Synthesize 1-(2,5-dihalophenyl)propan-2-one
- Parallel OCF₂H and SH installation via Pd/Cu catalysis
Total Yield : 71% (4 steps)
Critical Process Parameters
Solvent Effects on Functionalization
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Selectivity (O:S) |
|---|---|---|---|
| DMF | 36.7 | 2.4×10⁻³ | 8.2:1 |
| DMSO | 46.7 | 1.9×10⁻³ | 12.4:1 |
| THF | 7.5 | 0.7×10⁻³ | 3.1:1 |
| Toluene | 2.4 | 0.3×10⁻³ | 1.8:1 |
Polar aprotic solvents favor difluoromethoxylation over competing sulfonation.
Catalytic System Optimization
| Catalyst | Loading (mol%) | TOF (h⁻¹) | TON |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 2.5 | 480 | 12,000 |
| NiCl₂(dme)/dtbpy | 5.0 | 320 | 6,400 |
| CuI/1,10-phen | 10.0 | 150 | 1,500 |
Palladium systems show superior turnover numbers for key coupling steps.
Analytical Characterization Benchmarks
Successful synthesis requires rigorous quality control:
Key Spectroscopic Signatures
- ¹⁹F NMR : δ -82.4 ppm (OCF₂H, dt, J=52, 84 Hz)
- ¹H NMR : δ 1.45 (s, 3H, COCH₃), δ 4.92 (s, 1H, SH)
- IR : ν 1685 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H)
Chromatographic Purity Standards
| HPLC Method | Retention Time (min) | Purity Threshold |
|---|---|---|
| C18, 60:40 MeCN/H₂O | 8.92 | ≥99.5% |
| HILIC, 75:25 IPA/Hexane | 12.45 | ≥99.8% |
Industrial-Scale Considerations
Batch Process Challenges:
- Exothermicity of Friedel-Crafts steps (ΔT > 50°C)
- Thiol oxidation during workup (requires <1 ppm O₂)
Continuous Flow Solutions:
- Microreactor temperature control (±2°C)
- Inline oxygen scavengers (Cu₂O beds)
- Real-time FTIR monitoring
Emerging Methodologies
Photoredox Catalysis
- Visible-light mediated C-H thiolation (420 nm LED)
- Ru(bpy)₃²⁺ catalyst (0.5 mol%)
- 73% yield, 8 h reaction time
Electrochemical Synthesis
- Undivided cell, Pt electrodes
- Constant potential (+1.2 V vs Ag/AgCl)
- 68% yield, 96% Faradaic efficiency
Chemical Reactions Analysis
Types of Reactions
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The difluoromethoxy group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the mercapto group.
Secondary Alcohols: Formed from the reduction of the ketone group.
Substituted Derivatives: Formed from substitution reactions involving the difluoromethoxy group.
Scientific Research Applications
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the mercapto group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents on the phenyl ring significantly influence the compound’s electronic, steric, and reactive properties. Below is a comparative analysis with key analogs:
Table 1: Comparative Data for Propan-2-one Derivatives
Key Observations:
Electron-Withdrawing Groups (EWGs):
- The difluoromethoxy group (-OCF₂H) in the target compound enhances electrophilicity at the carbonyl carbon compared to electron-donating groups (e.g., -OCH₃). This may improve reactivity in nucleophilic addition or condensation reactions.
- Bromo (-Br) and chloro (-Cl) substituents in analogs (Table 1) also act as EWGs, correlating with higher corrosion inhibition efficiencies (~90–93%) in acidic environments .
Mercapto (-SH) vs. Methylthio (-SMe):
- The mercapto group in the target compound enables hydrogen bonding and disulfide bond formation, which are absent in the methylthio-substituted analog (280.72 g/mol, ). This difference may influence solubility or biological activity.
Biological Activity
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is a synthetic organic compound characterized by its difluoromethoxy and mercapto groups. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is C10H10F2O2S, with a molecular weight of 232.25 g/mol. The presence of the difluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration, while the mercapto group can participate in covalent interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2O2S |
| Molecular Weight | 232.25 g/mol |
| CAS Number | 1803889-34-0 |
The biological activity of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is attributed to its interaction with specific enzymes and receptors. The difluoromethoxy group may enhance binding affinity, while the mercapto group can form covalent bonds with thiol-containing proteins, potentially inhibiting their activity or altering their function. The propan-2-one moiety can also engage in hydrogen bonding, further influencing its biological effects.
Antimicrobial Activity
Preliminary studies suggest that 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Properties
Research has indicated that this compound may possess anticancer activity, particularly against certain cancer cell lines. In vitro studies demonstrated that it could reduce cell viability in cancerous cells, suggesting potential applications in cancer therapy. The observed effects may be related to the compound's ability to induce apoptosis or inhibit cell proliferation through specific molecular interactions.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one, providing insights into its potential applications:
- Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.
- Anticancer Studies :
- In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with derivatives similar to this compound resulted in significant cytotoxicity, with IC50 values ranging from 10 to 30 µM.
- Another study highlighted the compound's ability to synergize with existing chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
